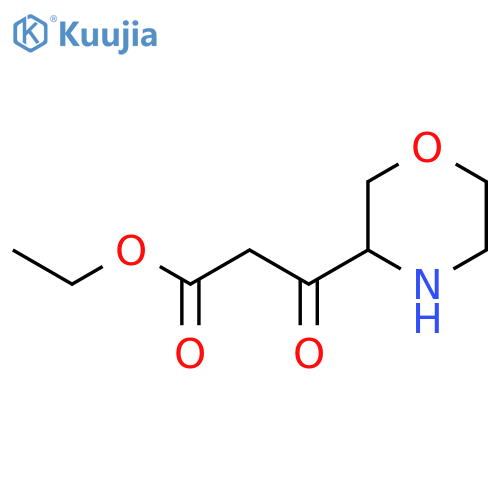

Cas no 2763906-20-1 (Ethyl 3-(morpholin-3-yl)-3-oxopropanoate)

Ethyl 3-(morpholin-3-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- EN300-37355739

- ethyl 3-(morpholin-3-yl)-3-oxopropanoate

- 2763906-20-1

- Ethyl 3-(morpholin-3-yl)-3-oxopropanoate

-

- インチ: 1S/C9H15NO4/c1-2-14-9(12)5-8(11)7-6-13-4-3-10-7/h7,10H,2-6H2,1H3

- InChIKey: ZDTTVYBETBTASF-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C(CC(=O)OCC)=O)C1

計算された属性

- せいみつぶんしりょう: 201.10010796g/mol

- どういたいしつりょう: 201.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 64.6Ų

Ethyl 3-(morpholin-3-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37355739-2.5g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 2.5g |

$2660.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-1.0g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 1.0g |

$1357.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-5.0g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 5.0g |

$3935.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-10.0g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 10.0g |

$5837.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-0.05g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 0.05g |

$1140.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-0.1g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 0.1g |

$1195.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-0.5g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 0.5g |

$1302.0 | 2023-07-06 | ||

| Enamine | EN300-37355739-0.25g |

ethyl 3-(morpholin-3-yl)-3-oxopropanoate |

2763906-20-1 | 0.25g |

$1249.0 | 2023-07-06 |

Ethyl 3-(morpholin-3-yl)-3-oxopropanoate 関連文献

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

4. Book reviews

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

Ethyl 3-(morpholin-3-yl)-3-oxopropanoateに関する追加情報

Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate: A Comprehensive Overview

Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate, with the CAS number 2763906-20-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a morpholine ring with an ester group, making it a versatile molecule with potential applications in drug design and development. Recent studies have highlighted its role in various biochemical pathways, further underscoring its importance in modern chemical research.

The molecular structure of Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate is characterized by a morpholine ring system, which is a six-membered ring containing two oxygen atoms and two nitrogen atoms. This structure contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The ester group attached to the morpholine ring further enhances its functional versatility, enabling it to participate in a wide range of chemical reactions.

Recent advancements in synthetic chemistry have led to the development of efficient methods for the synthesis of Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate. Researchers have explored various strategies, including nucleophilic substitution and condensation reactions, to optimize the production process. These methods not only improve yield but also ensure the purity of the final product, which is critical for its application in pharmaceuticals and other high-performance materials.

In terms of pharmacological applications, Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate has shown promise as a precursor for bioactive compounds. Its ability to act as an intermediate in the synthesis of drugs targeting specific biological pathways has made it a valuable asset in medicinal chemistry. For instance, recent studies have demonstrated its potential role in the development of agents that modulate enzyme activity or interact with specific receptors.

The physical properties of Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate also make it suitable for use in various industrial applications. Its solubility profile and thermal stability are advantageous for processes requiring precise control over chemical reactions. Additionally, its compatibility with common solvents and reagents facilitates its integration into existing synthetic workflows.

From an environmental perspective, the compound's biodegradability and toxicity profile are areas of ongoing research. Understanding these aspects is crucial for ensuring safe handling and disposal practices, particularly in large-scale manufacturing settings. Recent studies have focused on evaluating its impact on aquatic ecosystems, with findings suggesting that proper waste management protocols can mitigate potential risks.

In conclusion, Ethyl 3-(Morpholin-3-yl)-3-Oxopropanoate (CAS No. 2763906-20-1) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, versatile functionality, and promising applications continue to drive research and innovation across multiple disciplines. As advancements in synthetic methods and pharmacological understanding unfold, this compound is poised to play an even greater role in shaping the future of chemical science.

2763906-20-1 (Ethyl 3-(morpholin-3-yl)-3-oxopropanoate) 関連製品

- 1804458-61-4(2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 1896438-40-6(4-methoxy-2-(piperidin-4-yl)methylpyridine)

- 1956380-18-9(5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL)

- 67733-57-7(2,3,7,8-TETRABROMODIBENZOFURAN)

- 1805262-76-3(5-Chloro-3-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine)

- 2171186-64-2((2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

- 2248268-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(ethylsulfanyl)cyclopropane-1-carboxylate)

- 1351413-81-4(3-Pyridinecarbonitrile, 4-(difluoromethyl)-6-fluoro-)

- 861924-64-3(3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)

- 1249424-32-5(Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-)